molecular formula C5H3ClN2O3 B1603677 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride CAS No. 3346-64-3

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride

Cat. No.: B1603677
CAS No.: 3346-64-3
M. Wt: 174.54 g/mol
InChI Key: LEHYZRWBQXWKOY-UHFFFAOYSA-N
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Description

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride is a useful research compound. Its molecular formula is C5H3ClN2O3 and its molecular weight is 174.54 g/mol. The purity is usually 95%.
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Properties

CAS No.

3346-64-3

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carbonyl chloride

InChI

InChI=1S/C5H3ClN2O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,7,8,9,11)

InChI Key

LEHYZRWBQXWKOY-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)C(=O)Cl

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a dry 2-necked, round bottomed flask, equipped with a magnetic stirrer and fixed with a separatory funnel, containing 13.13 ml (180 mmol) of thionyl chloride, and a water condenser, is placed 15.61 g (100 mmol) of orotic acid. Addition of the thionyl chloride is completed with heating to about 55° C. over the course of about 45 minutes. When addition of the thionyl chloride is complete the mixture is heated and stirred for an additional 45 minutes. The water condenser is then replaced with a distillation side arm condenser and the crude mixture is distilled. The crude distillate in the receiving flask is then fractionally distilled to obtain the acyl chloride, 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride (orotoyl chloride). This acyl chloride, 6.11 g (35 mmol), is put into a dry separatory funnel and combined with 50 mL of dry DCM for use in the next step of the reaction.
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Synthesis routes and methods II

Procedure details

Org. Chem, 27, 3507 (1962) describes that methyl orotate can be synthesized by reacting orotic acid with thionyl chloride in the presence of a catalytic amount of pyridine to give orotyl chloride, which is then heated in methanol.
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